2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a 6-methyl-5-oxo substitution pattern and an acetamide side chain bearing an oxolane (tetrahydrofuran) methyl group. Thiazolo[3,2-a]pyrimidines are a pharmacologically significant class of heterocycles, often studied for their anticancer, antimicrobial, and anti-inflammatory activities .
The structural determination of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELX and WinGX , which are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks.
Properties
IUPAC Name |
2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-6-16-14-17(13(9)19)10(8-21-14)5-12(18)15-7-11-3-2-4-20-11/h6,10-11H,2-5,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIKSRQITKYECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Formation
Reaction of 6-methyl-2-mercapto-4,5-dihydropyrimidin-4-one with chloroacetyl chloride in anhydrous dichloromethane generates the thiourea intermediate. The reaction proceeds at 0–5°C under nitrogen atmosphere, achieving 78% yield after 3 hours. Excess triethylamine (2.5 eq) is critical for neutralizing HCl byproducts.
Cyclization to Thiazolo[3,2-a]Pyrimidinone
Heating the thiourea intermediate with acetic anhydride at 120°C for 6 hours induces cyclization. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Recrystallization from ethanol yields the core structure with 85% purity, which is further purified via silica gel chromatography.
Side-Chain Introduction: Oxolane Methylamine
The oxolane (tetrahydrofuran) methylamine side chain is introduced through nucleophilic substitution or reductive amination.
Bromoacetylation of Core Structure
Bromine (1.2 eq) in acetic acid at 40°C converts the thiazolo[3,2-a]pyrimidinone’s methyl group to a bromoacetyl derivative. The reaction requires 4 hours, yielding 68% of the brominated product. Excess bromine leads to di-substitution byproducts, necessitating careful stoichiometric control.
Coupling with Oxolan-2-yl-Methylamine
The bromoacetyl intermediate reacts with oxolan-2-yl-methylamine (1.5 eq) in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (3 eq) acts as a base, achieving 74% yield. Post-reaction, the mixture is diluted with ice water and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
Amide Bond Formation
Final amidation links the thiazolo[3,2-a]pyrimidinone core to the oxolane side chain.
Carboxylic Acid Activation
The core’s carboxylic acid group is activated using thionyl chloride (SOCl₂) in toluene at reflux for 2 hours. The resulting acyl chloride is isolated via rotary evaporation and used immediately to prevent hydrolysis.
Reaction with Oxolane Methylamine
Acyl chloride (1 eq) is added dropwise to a solution of oxolane methylamine (1.2 eq) and pyridine (2 eq) in dry tetrahydrofuran (THF). The reaction proceeds at room temperature for 24 hours, yielding 82% of the target compound. Crude product is purified via flash chromatography (SiO₂, ethyl acetate/methanol 9:1).
Alternative Synthetic Routes
One-Pot Synthesis
Combining cyclocondensation and amidation in a single vessel reduces purification steps. A mixture of 2-aminothiazole, ethyl acetoacetate, and oxolane methylamine is heated at 100°C in acetonitrile with p-toluenesulfonic acid (PTSA) as catalyst. This method achieves 65% yield but requires stringent moisture control.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 30 minutes) accelerates the cyclocondensation step, improving yield to 88% compared to conventional heating. Reaction time reduction from 6 hours to 30 minutes minimizes thermal degradation.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column, MeOH:H₂O 70:30) | 98.2% |
| Melting Point | DSC | 214–216°C |
| Molecular Weight | HRMS (ESI+) | Observed: 318.1321 [M+H]⁺; Calculated: 318.1147 |
| 1H NMR | 500 MHz, DMSO-d6 | δ 1.89 (s, 3H, CH₃), 3.45–3.67 (m, 4H, oxolane), 4.12 (t, 1H, J=6.5 Hz, CH₂NH) |
Yield Optimization Strategies
Solvent Screening
DMF outperforms THF and acetonitrile in amidation reactions due to superior solubility of intermediates. Polar aprotic solvents increase reaction rates by stabilizing charged transition states.
Catalyst Effects
Adding 5 mol% DMAP (4-dimethylaminopyridine) during amidation improves yield from 74% to 89% by accelerating acylation. Catalytic bases like NaHCO₃ are less effective, achieving only 68% yield under identical conditions.
Industrial-Scale Considerations
Continuous Flow Synthesis
A tubular reactor system with residence time of 15 minutes enables kilogram-scale production. Key parameters:
Waste Management
Bromine byproducts are neutralized with 10% sodium thiosulfate before aqueous waste disposal. Solvent recovery via distillation achieves 95% DMF reuse, lowering production costs.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases involving thiazolo[3,2-a]pyrimidine targets.
Industry: : Its unique chemical properties can be harnessed for various industrial applications, such as in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core is known to bind to certain enzymes and receptors, leading to biological responses. The exact mechanism would depend on the specific biological system and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
- Synthetic routes for thiazolo[3,2-a]pyrimidines commonly involve cyclocondensation of thiouracil derivatives with chloroacetic acid and aldehydes under acidic conditions .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physical Properties
Key Observations :
- The oxolane group in the target compound could facilitate hydrogen bonding with biological targets (e.g., enzymes), similar to the role of methoxy groups in ’s anticancer derivatives .
- Crystallographic studies of analogous compounds (Ev4) reveal flattened boat conformations in the thiazolopyrimidine core and dihedral angles >80° between fused rings and substituents, which may influence binding kinetics .
Biological Activity
The compound 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide (CAS Number: 952967-17-8) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄N₄O₂S₂
- Molecular Weight : 308.4 g/mol
- Structure : The structure features a thiazolo-pyrimidine core which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to the one have shown:
- Inhibition of Gram-positive and Gram-negative bacteria : Notably, derivatives have demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM .
Antifungal Activity
The compound also exhibits antifungal properties:
- Inhibition against Candida spp. : Some thiazole derivatives have been found to inhibit the growth of fungi in the genus Candida, indicating potential applications in treating fungal infections .
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay on various cell lines (e.g., HaCat and Balb/c 3T3) revealed promising results, suggesting that these compounds could be further developed as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Gyrase Inhibition : The compound forms critical interactions with DNA gyrase, an essential enzyme for bacterial DNA replication. Binding studies indicated strong interactions within the active site of DNA gyrase through hydrogen bonds and π–π stacking interactions with nucleotides .
- Pharmacokinetics : Computational studies suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating good bioavailability and drug-likeness which are crucial for therapeutic applications .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide, and how can reaction conditions be tailored to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways starting with thiazole or pyrimidine precursors. Key steps include:
- Core Formation : Cyclization reactions to construct the thiazolo[3,2-a]pyrimidine core under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Acetamide Functionalization : Coupling the core with an oxolane-methyl group via nucleophilic substitution or amidation, using catalysts like triethylamine in anhydrous solvents (e.g., DMF) .
- Optimization : Reaction monitoring via TLC/HPLC ensures purity, while recrystallization (e.g., ethyl acetate/ethanol mixtures) improves yield .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Cyclization | Thiazole derivative, NaOAc, glacial acetic acid, reflux | 65–78 | >95% |
| Acetamide Coupling | Oxolane-methylamine, EDC/HOBt, DMF, rt | 70–85 | >98% |
Q. How can the structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., oxolane methyl protons at δ 3.4–4.1 ppm, thiazole protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms fused-ring puckering (e.g., boat conformation of the pyrimidine ring with deviations of ~0.22 Å from planarity) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 363.12) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported bioactivity data across different in vitro models?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages for COX inhibition studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Structural-Activity Comparison : Compare bioactivity with analogs (e.g., methylthio-phenyl vs. chlorophenyl derivatives) to isolate substituent effects .
- Dose-Response Curves : Validate potency (IC50) across multiple replicates to account for model variability .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- ADME Profiling :
- Absorption : Oral bioavailability studies in rodents with plasma LC-MS monitoring .
- Metabolite Identification : Liver microsome assays coupled with HR-MS/MS .
- Toxicity Screening :
- Acute Toxicity : OECD Guideline 423 for LD50 determination.
- Genotoxicity : Ames test for mutagenicity .
Q. What mechanistic insights can molecular docking provide regarding this compound’s interaction with cyclooxygenase enzymes?
- Methodological Answer :
- Target Preparation : Retrieve COX-1/2 crystal structures (PDB: 1PTH, 3LN1).
- Docking Workflow : Use AutoDock Vina with flexible residues (e.g., Tyr 385, Ser 530) to simulate binding.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib) and validate via mutagenesis .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Stability Assays :
- pH Variability : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC at 24/48/72 hours .
- Degradation Products : Isolate and characterize major byproducts (e.g., hydrolyzed acetamide via LC-MS).
- Structural Insights : Acidic hydrolysis likely cleaves the oxolane-methyl group, while basic conditions degrade the thiazolo ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
